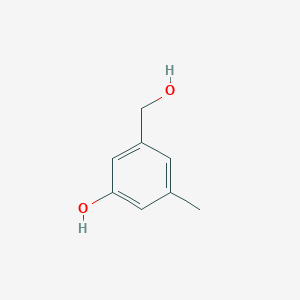

3-(Hydroxymethyl)-5-methylphenol

Description

Contextual Significance as a Key Metabolite in Microbial Transformations

3-(Hydroxymethyl)-5-methylphenol emerges as a crucial intermediate in the metabolic pathways of certain microorganisms, particularly bacteria, as they degrade substituted phenols. A notable example is the breakdown of 3,5-xylenol. nih.govthegoodscentscompany.com Research has shown that bacteria, such as Pseudomonas putida, can metabolize 3,5-xylenol through a series of enzymatic reactions. nih.gov In this process, a methyl group of 3,5-xylenol is oxidized to a hydroxymethyl group, forming this compound.

This initial hydroxylation is a critical step in preparing the aromatic ring for subsequent cleavage and mineralization. The enzyme responsible for this transformation is a methylhydroxylase. nih.gov The transient nature of this compound means it is often rapidly converted to the next compound in the pathway, 3-hydroxy-5-methylbenzoic acid, through the action of an alcohol dehydrogenase. This rapid turnover underscores its importance as a metabolic waypoint rather than an end product.

The study of such microbial transformations is vital for understanding the bioremediation potential of microorganisms in environments contaminated with phenolic pollutants. The ability of bacteria to degrade complex aromatic compounds like xylenols into simpler, less harmful substances is a cornerstone of environmental biotechnology.

Role within the Broader Field of Phenolic Compound Metabolism Studies

The investigation of this compound's formation and degradation is part of the larger scientific endeavor to understand how microorganisms metabolize phenolic compounds. nih.gov Phenols and their derivatives are widespread in nature and are also significant industrial pollutants. nih.gov Therefore, elucidating the metabolic pathways involved in their breakdown is of both fundamental and applied interest.

Research into the metabolism of cresols and xylenols by various Pseudomonas species has revealed diverse strategies for aromatic ring degradation. nih.gov These studies often involve identifying the series of intermediate metabolites, including hydroxylated and carboxylated derivatives, to piece together the complete metabolic puzzle. The enzymes involved in these pathways, such as monooxygenases and dehydrogenases, are also a major focus of research. nih.govnih.gov Understanding the regulation of these enzymes, whether they are induced by the presence of the substrate or constitutively expressed, provides insights into the adaptability of microorganisms to different environmental conditions. nih.gov

The study of these metabolic pathways also contributes to our knowledge of microbial evolution and genetics. For instance, the genes encoding the enzymes for the degradation of compounds like 3,5-xylenol have been found to be located on plasmids in some bacteria. nih.gov This suggests a mechanism for the horizontal transfer of these metabolic capabilities between different bacterial strains, enhancing their collective capacity to remediate contaminated sites.

Overview of Research Trajectories for Aromatic Hydroxylalkyl Compounds

Aromatic hydroxylalkyl compounds, a class that includes this compound, are a subject of ongoing research due to their diverse roles in chemistry and biology. Research in this area is multifaceted and includes:

Biocatalysis and Biotransformation: A significant research trajectory focuses on harnessing microbial enzymes for the synthesis of valuable chemicals. nih.govresearchgate.net The selective hydroxylation of aromatic compounds is a challenging chemical reaction, and biocatalysts offer an elegant and efficient alternative to traditional synthetic methods. nih.gov Researchers are exploring the use of whole microbial cells or isolated enzymes to produce specific hydroxylated aromatic compounds that can serve as precursors for pharmaceuticals and other fine chemicals. nih.govmdpi.com

Environmental Remediation: As discussed, a major driver of research is the need to understand and enhance the microbial degradation of aromatic pollutants. nih.gov This includes studying the metabolic pathways, the enzymes involved, and the genetic basis of these capabilities. The goal is to develop more effective bioremediation strategies for cleaning up contaminated soil and water.

Structure-Activity Relationship Studies: Research also investigates how the chemical structure of aromatic hydroxylalkyl compounds influences their biological activity and reactivity. nih.gov For example, studies have correlated the physicochemical properties of phenols with their rates of microbial transformation. nih.gov This fundamental knowledge aids in predicting the environmental fate of various phenolic pollutants and in designing novel biocatalysts.

Synthetic Chemistry: There is continued interest in developing novel and efficient chemical methods for the synthesis of substituted phenols and related compounds. nih.gov These synthetic routes are crucial for producing standards for analytical studies and for creating new molecules with desired properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-2-7(5-9)4-8(10)3-6/h2-4,9-10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJQWNMVKBEBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592468 | |

| Record name | 3-(Hydroxymethyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606488-95-3 | |

| Record name | 3-(Hydroxymethyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Occurrence in Biological Systems

Microbial Precursor Transformations Leading to 3-(Hydroxymethyl)-5-methylphenol

The biosynthesis of this compound by microorganisms is a direct result of the transformation of specific precursors.

The primary and most well-documented pathway for the formation of this compound is through the oxidative derivatization of 3,5-xylenol. nih.govresearchgate.net Certain bacteria can utilize 3,5-xylenol as a sole source of carbon and energy. nih.govresearchgate.net The initial step in this metabolic process involves the oxidation of one of the methyl groups of 3,5-xylenol, leading to the formation of this compound. nih.govresearchgate.net

This biotransformation is a crucial detoxification step, as 3,5-xylenol is a toxic compound with widespread industrial use and is considered an environmental pollutant. nih.govresearchgate.net The microbial conversion to this compound is the first in a series of oxidative reactions. Following its formation, this compound is further oxidized to 3-hydroxy-5-methyl benzaldehyde (B42025) and then to 3-hydroxy-5-methylbenzoate. nih.govresearchgate.net

While the transformation of 3,5-xylenol is the principal known route, research into the metabolic capabilities of various microorganisms suggests the potential for other substrates and pathways. The broad substrate specificity of some bacterial enzymes involved in aromatic compound degradation indicates that other structurally similar methylated phenols could potentially serve as precursors. However, detailed biosynthetic routes from substrates other than 3,5-xylenol leading to this compound are not yet extensively characterized in scientific literature.

Characterization of Microorganisms Involved in Bioproduction

Specific microbial strains have been identified and characterized for their ability to produce this compound.

A key player in the biotransformation of 3,5-xylenol is the bacterium Rhodococcus sp. CHJ602. nih.govresearchgate.net This strain was isolated from a wastewater treatment facility and has demonstrated a high capacity for degrading 3,5-xylenol. nih.govresearchgate.net Rhodococcus sp. CHJ602 carries out a sequential methyl oxidation process, where 3,5-xylenol is first converted to this compound. nih.govresearchgate.net This bacterium can utilize 3,5-xylenol as its sole source of carbon and energy, highlighting its specialized metabolic capabilities. nih.govresearchgate.net The optimal conditions for this degradation process by strain CHJ602 have been identified as a temperature of 30.15 °C and a pH of 7.37. nih.govresearchgate.net

The genus Rhodococcus is well-known for its metabolic versatility and its ability to degrade a wide range of organic compounds, including pollutants. nih.govnih.gov This makes them promising candidates for bioremediation applications. nih.gov

While Rhodococcus sp. CHJ602 is a prominent example, other microorganisms have been implicated in the degradation of xylenol isomers. For instance, research has shown that Pseudomonas putida can carry a plasmid that encodes for the degradation of 3,5-xylenol. researchgate.net Additionally, the eukaryotic alga Ochromonas danica has been observed to metabolize 3,5-xylenol, although it requires the presence of phenol (B47542) to do so. researchgate.net

The exploration of diverse environments, from industrial wastewater to pristine soils, continues to yield new bacterial and fungal strains with the potential to metabolize aromatic compounds. The complete genomic sequencing of various Rhodococcus species and other relevant microbes is providing deeper insights into the genetic basis of these metabolic pathways. nih.gov

Mechanisms of Pathway Induction and Regulation in Microbial Systems

The metabolic pathway for the degradation of 3,5-xylenol, which includes the production of this compound, is inducible. nih.govresearchgate.net This means that the enzymes responsible for the transformation are synthesized by the microorganism only in the presence of the substrate, in this case, 3,5-xylenol. nih.govresearchgate.net

In Rhodococcus sp. CHJ602, the degradation of 3,5-xylenol must be induced by the compound itself. nih.govresearchgate.net This regulatory mechanism ensures that the bacterium does not expend energy producing these enzymes when they are not needed. The accumulation of intermediates and the activities of the specific enzymes involved are tightly controlled within the cell. This regulation is crucial for the efficient and controlled breakdown of the toxic precursor and the subsequent metabolism of the generated intermediates.

Biochemical Pathways and Enzymatic Mechanisms of Transformation

Enzymatic Oxidation of Alkylphenol Precursors

The initial and rate-limiting step in the degradation of 3,5-dimethylphenol (B42653) is the oxidation of one of its methyl groups. This reaction is catalyzed by specialized hydroxylase enzymes, which introduce an oxygen atom to form a hydroxymethyl group, yielding 3-(Hydroxymethyl)-5-methylphenol.

The transformation of 3,5-dimethylphenol (also known as 3,5-xylenol) into this compound is the first step in a sequential oxidation process. In organisms like Pseudomonas putida, this pathway continues with the further oxidation of the alcohol intermediate. nih.gov This initial hydroxylation is a critical activation step, preparing the molecule for subsequent enzymatic attacks that lead to the formation of an aldehyde and then a carboxylic acid. nih.govnih.gov The process involves the specific targeting of one of the two methyl groups on the aromatic ring. This controlled, stepwise oxidation prevents the immediate mineralization of the compound and funnels it into a defined catabolic route.

The key enzymes driving the initial oxidation are methylhydroxylases. In Pseudomonas putida NCIB 9869, two distinct enzymes are involved in the metabolism of 3,5-xylenol and the related compound p-cresol (B1678582). nih.gov The enzyme responsible for the hydroxylation of 3,5-xylenol, referred to as 3,5-xylenol methylhydroxylase, is notably dependent on NADH as a cofactor and is inhibited by cyanide. nih.gov

Another well-characterized group of enzymes capable of such reactions are multicomponent phenol (B47542) hydroxylases (mPHs) and monooxygenases like xylene monooxygenase (XMO). microbiologyresearch.orgresearchgate.net For instance, the mPH from Pseudomonas sp. strain KL28 shows a preference for oxidizing 3- and 4-alkylphenols. microbiologyresearch.org Similarly, toluene (B28343)/o-xylene monooxygenase (ToMO) from Pseudomonas stutzeri OX1 has a broad substrate specificity and can hydroxylate various dimethylphenols. nih.gov These enzymes are typically multi-subunit complexes that utilize an electron transport chain to activate molecular oxygen for the hydroxylation reaction. The specificity of these enzymes determines which methyl group is oxidized and the efficiency of the conversion. For example, the p-cresol methylhydroxylase purified from P. putida is a flavocytochrome c with a molecular weight of approximately 114,000, consisting of two identical subunits. nih.gov

| Enzyme Type | Organism | Cofactor/Prosthetic Group | Substrates |

| 3,5-Xylenol Methylhydroxylase | Pseudomonas putida | NADH | 3,5-Dimethylphenol |

| p-Cresol Methylhydroxylase | Pseudomonas putida | Flavocytochrome c | p-Cresol, p-Hydroxybenzyl alcohol |

| Multicomponent Phenol Hydroxylase (mPH) | Pseudomonas sp. KL28 | Not specified | 3- and 4-Alkylphenols |

| Toluene/o-Xylene Monooxygenase (ToMO) | Pseudomonas stutzeri OX1 | NADH or NADPH | Toluene, Xylenes, Dimethylphenols |

| 2,6-Dimethylphenol Monooxygenase (MpdAB) | Mycobacterium neoaurum B5-4 | NADH, FAD | 2,6-Dimethylphenol, 2,3,6-Trimethylphenol |

Metabolic Fates and Subsequent Transformations of this compound

Following its formation, this compound is not an end product but rather a transient intermediate that undergoes further enzymatic conversion. These subsequent transformations are crucial for preparing the aromatic ring for cleavage.

The metabolic pathway continues with the oxidation of the newly formed hydroxymethyl group. The alcohol, this compound, is first oxidized to an aldehyde, 3-Hydroxy-5-methylbenzaldehyde. nih.gov This reaction is typically catalyzed by an alcohol dehydrogenase. Subsequently, the aldehyde is further oxidized to the corresponding carboxylic acid, 3-Hydroxy-5-methylbenzoate. nih.govnih.gov This conversion is carried out by an aldehyde dehydrogenase. In Pseudomonas putida, the degradation of 3,5-dimethylphenol has been shown to yield 3-hydroxy-5-methylbenzoic acid, confirming this sequence of reactions. nih.gov These steps are essential as the carboxyl group is often necessary for the subsequent ring-cleavage enzymes to act.

Sequential Oxidation Pathway

Step 1: 3,5-Dimethylphenol → this compound (catalyzed by methylhydroxylase)

Step 2: this compound → 3-Hydroxy-5-methylbenzaldehyde (catalyzed by alcohol dehydrogenase)

Step 3: 3-Hydroxy-5-methylbenzaldehyde → 3-Hydroxy-5-methylbenzoate (catalyzed by aldehyde dehydrogenase)

Once 3-Hydroxy-5-methylbenzoate is formed, it must be further processed before the aromatic ring can be opened. The molecule is hydroxylated a second time to form a dihydroxybenzoic acid derivative. In the case of 3-Hydroxy-5-methylbenzoate, this would lead to intermediates like 3,4-dihydroxy-5-methylbenzoate or, through oxidation of the second methyl group, 5-Hydroxyisophthalicate, which can then be hydroxylated to form protocatechuate (PCA). PCA is a common central intermediate in the degradation of many aromatic compounds. nih.govnih.gov

The PCA is then funneled into a specific ring-cleavage pathway. One such route is the protocatechuate 4,5-cleavage pathway, which has been characterized in Comamonas sp. nih.gov In this pathway, the aromatic ring of PCA is cleaved by the enzyme PCA 4,5-dioxygenase. nih.govmdpi.com This intradiol cleavage results in the formation of linear intermediates that are subsequently metabolized to central metabolic intermediates, such as pyruvate (B1213749) and acetyl-CoA, which can be used by the organism for energy and biomass production. nih.gov

Genetic and Molecular Determinants of Microbial Degradation Pathways

The enzymatic machinery required for the degradation of alkylphenols is encoded by specific genes, which are often organized into operons or gene clusters. microbiologyresearch.orgnih.gov This genetic organization allows for the coordinated regulation and expression of the entire pathway.

In Pseudomonas sp. strain KL28, the genes for the degradation of long-chain alkylphenols, designated lap genes, are located in a 13.2 kb region containing 14 open reading frames. microbiologyresearch.org This cluster includes genes for a multicomponent phenol hydroxylase (lapKLMNOP) and enzymes for the meta-cleavage pathway (lapCEHIFG). microbiologyresearch.org The expression of this operon is controlled by a regulatory gene, lapR, which belongs to the XylR/DmpR family of transcriptional regulators. microbiologyresearch.org

Similarly, studies on various bacteria have identified gene clusters responsible for phenol and alkylphenol degradation. nih.govnih.gov These clusters often contain genes for phenol hydroxylases and catechol dioxygenases, the key enzymes for hydroxylation and ring cleavage, respectively. nih.govnih.gov The presence and expression of these catabolic genes are often inducible by the aromatic substrate itself. microbiologyresearch.orgnih.gov Evidence also suggests that the genes for the 3,5-xylenol degradation pathway may be located on plasmids, which can facilitate their transfer between different bacterial strains through horizontal gene transfer. nih.govepa.gov This mobility contributes to the adaptation of microbial communities to environments contaminated with such compounds.

In Vitro Analysis Reveals Limited Data on Enzymatic Transformation of this compound

Despite the growing interest in biocatalysis for chemical synthesis, specific research detailing the in vitro enzymatic transformation of this compound remains scarce in publicly available scientific literature. While general principles of enzymatic reactions on related phenolic compounds provide a theoretical framework, dedicated studies on this particular substrate, including kinetic data and substrate spectrum analysis, are not readily found.

Enzymatic biocatalysis is a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. Enzymes such as laccases, tyrosinases, and peroxidases are well-known for their ability to act on a wide array of phenolic substrates. acs.orgnih.gov These enzymes typically catalyze the oxidation of phenols, leading to the formation of reactive phenoxy radicals. These radicals can then undergo further non-enzymatic coupling reactions to form dimers, oligomers, and polymers. acs.orgcore.ac.uk The substrate specificity of these enzymes is a critical factor, often dictated by the nature and position of substituents on the phenolic ring. researchgate.netnih.gov

General Enzymatic Pathways for Phenolic Compounds

Laccases and tyrosinases, both copper-containing oxidoreductases, are extensively studied for their role in the transformation of phenols. acs.orgnih.gov Laccases, for instance, exhibit broad substrate specificity and can oxidize various substituted phenols using molecular oxygen as the electron acceptor. nih.gov The reactivity of a phenolic substrate is influenced by its redox potential and the steric hindrance presented by its substituents.

Tyrosinases can hydroxylate monophenols to o-diphenols (cresolase activity) and further oxidize them to o-quinones (catecholase activity). nih.gov The presence of activating groups on the phenol ring generally enhances the rate of enzymatic oxidation.

Fungal metabolism of cresols, which are structurally related to this compound, often involves initial hydroxylation of the methyl group to a hydroxymethyl group, followed by oxidation to a carboxylic acid and subsequent ring cleavage. researchgate.netnih.govnih.gov For example, the fungus Aspergillus fumigatus has been shown to metabolize p-cresol through the formation of 4-hydroxybenzyl alcohol and 4-hydroxybenzaldehyde. researchgate.netnih.gov

Substrate Spectrum Analysis of Related Compounds

While no specific substrate spectrum analysis including this compound has been identified, studies on similar structures provide insights. For example, research on the laccase from Trametes polyzona WRF03 demonstrated its ability to oxidize a range of phenolic substrates, with the rate of oxidation being dependent on the position of hydroxyl and methoxy (B1213986) groups. researchgate.net Similarly, studies on horseradish peroxidase have detailed the kinetics of p-cresol oxidation. nih.gov

The enzymatic polymerization of various phenols has also been a subject of investigation, highlighting the potential for creating novel polymeric materials. nih.govtandfonline.com These studies underscore the synthetic utility of enzymes in transforming phenolic monomers.

In the absence of direct experimental data for this compound, any discussion on its specific enzymatic transformation remains speculative. Further research is required to elucidate the susceptibility of this compound to enzymatic biocatalysis and to determine the substrate spectrum of potential transforming enzymes. Such studies would be invaluable for understanding its biochemical fate and for its potential application in biocatalytic synthesis.

Microbiological and Biotechnological Applications in Environmental Science

Microbial Bioremediation Strategies for Alkylphenol Contaminants

Microbial bioremediation harnesses the metabolic capabilities of microorganisms to break down hazardous compounds into less toxic or non-toxic substances. In the context of alkylphenols, certain bacteria have demonstrated the ability to utilize these compounds as a source of carbon and energy, thereby removing them from contaminated environments.

Recent research has elucidated the metabolic pathways involved in the microbial degradation of certain alkylphenols, highlighting the crucial role of intermediate compounds. One such significant intermediate is 3-(Hydroxymethyl)-5-methylphenol, which has been identified in the detoxification pathway of 3,5-xylenol.

The degradation of 3,5-xylenol by the bacterial strain Rhodococcus sp. CHJ602 provides a clear example of this process. This bacterium initiates the breakdown of 3,5-xylenol through the oxidation of one of its methyl groups, leading to the formation of this compound. This initial hydroxylation step is a critical detoxification mechanism, as it begins the process of converting a more toxic and persistent molecule into intermediates that can be further metabolized. Subsequent enzymatic reactions further oxidize this intermediate to 3-hydroxy-5-methyl benzaldehyde (B42025) and then to 3-hydroxy-5-methylbenzoate, which can then enter central metabolic pathways.

The identification of this compound as a key intermediate provides valuable insight into the microbial strategies for detoxifying alkylphenols. Understanding these pathways is essential for developing and optimizing bioremediation technologies.

To improve the efficiency of bioremediation, it is crucial to optimize the conditions for the microbial strains involved. This includes both the environmental parameters and the selection or engineering of the microorganisms themselves.

For strains that utilize the metabolic pathway involving this compound, several factors can be optimized to enhance their degradation capabilities. Research on Rhodococcus sp. CHJ602, for instance, has identified optimal conditions for its 3,5-xylenol-degrading performance at a temperature of 30.15 °C and a pH of 7.37. Maintaining these parameters in a bioremediation system can significantly increase the rate of detoxification.

Beyond optimizing physical conditions, the use of microbial consortia can also enhance bioremediation. Mixed cultures of bacteria with different but complementary metabolic capabilities can often achieve more complete degradation of complex mixtures of pollutants than single strains. For instance, a mixed culture could contain one strain efficient at the initial conversion of 3,5-xylenol to this compound, and another strain that excels at metabolizing the downstream intermediates.

Furthermore, genetic engineering techniques can be employed to enhance the capabilities of specific microbial strains. This could involve overexpressing the genes for the key enzymes in the degradation pathway, such as the monooxygenase responsible for the initial hydroxylation of the methyl group.

| Microbial Strain | Pollutant Degraded | Key Intermediate | Optimal Temperature (°C) | Optimal pH |

| Rhodococcus sp. CHJ602 | 3,5-Xylenol | This compound | 30.15 | 7.37 |

| Pseudomonas putida | p-Cresol (B1678582), 3,5-Xylenol | p-Hydroxybenzyl alcohol | 30 | 7.0 |

Enzyme-Based Biotransformation for Industrial and Environmental Applications

The enzymes involved in the microbial degradation of alkylphenols, particularly those that transform intermediates like this compound, have significant potential for industrial and environmental applications. These biocatalysts can be isolated and used in cell-free systems for specific biotransformation reactions.

Enzymes such as monooxygenases and dehydrogenases, which are responsible for the sequential oxidation of the methyl group in compounds like 3,5-xylenol, can be harnessed for various purposes. In an environmental context, immobilized enzymes could be used in bioreactors for the targeted treatment of wastewater containing specific alkylphenols. This approach offers high specificity and can operate under milder conditions than traditional chemical treatments.

Industrially, these enzymes could be employed in the synthesis of valuable chemical compounds. For example, the controlled oxidation of alkylphenols could be used to produce specific hydroxylated or carboxylated aromatic compounds that serve as precursors for pharmaceuticals, polymers, or other specialty chemicals. The high selectivity of enzymes minimizes the formation of unwanted byproducts, leading to purer products and more efficient processes.

Advanced Analytical Methodologies for Research and Pathway Elucidation

Chromatographic Techniques for Metabolite Profiling and Quantification

Chromatographic methods are fundamental to the analysis of metabolic pathways, offering powerful separation capabilities that are essential for resolving complex mixtures of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) in Pathway Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the transformation of phenolic compounds. In the context of 3-(hydroxymethyl)-5-methylphenol, reversed-phase (RP) HPLC is the most common approach. wikipedia.orgphenomenex.com This technique separates molecules based on hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water with an organic solvent such as methanol (B129727) or acetonitrile. wikipedia.orgnih.gov

By developing a gradient elution method, where the mobile phase composition is changed over time, a wide range of metabolites with varying polarities can be separated and quantified in a single analytical run. uaic.romdpi.com The progress of a biotransformation reaction can be monitored by taking aliquots at various time points and analyzing them by HPLC. The disappearance of the parent compound, this compound, and the appearance of metabolite peaks can be tracked. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated from analytical standards. researchgate.net A UV-Vis detector, often a Diode Array Detector (DAD), is typically coupled with the HPLC system for the detection and preliminary identification of phenolic compounds based on their characteristic UV absorbance. nih.govhoneymanlaboratories.com

Table 1: Typical HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Value/Type | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% formic or acetic acid) and Acetonitrile/Methanol | Elution of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV-Vis Diode Array Detector (DAD) at 270-280 nm | Detection and quantification of phenolic rings. |

| Injection Volume | 5 - 20 µL | Introduction of the sample into the system. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intermediate Identification

While HPLC-UV is excellent for quantification, identifying unknown metabolites requires the more definitive capabilities of mass spectrometry (MS). The hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of metabolic intermediates. nih.govnih.gov After separation by the LC system, molecules are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is determined. nih.govresearchgate.net

This technique provides the molecular weight of the parent compound and its metabolites. In tandem MS (MS/MS), a specific ion (e.g., the molecular ion of a potential metabolite) is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint that helps to identify the molecule. researchgate.netyoutube.com For instance, the fragmentation of phenolic compounds often involves characteristic losses of small molecules like water (H₂O), carbon monoxide (CO), or methyl groups (CH₃). nih.govlibretexts.org This allows for the confident identification of biotransformation products, such as hydroxylated, demethylated, or conjugated derivatives of this compound. The high sensitivity of modern LC-MS/MS systems enables the detection of transient and low-abundance intermediates. nih.gov

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 139.07536 | Positive |

| [M+Na]⁺ | 161.05730 | Positive |

| [M-H]⁻ | 137.06080 | Negative |

| [M+H-H₂O]⁺ | 121.06534 | Positive |

| Data sourced from PubChem. uni.lu |

Spectroscopic Methods for Structural Elucidation of Intermediates

Spectroscopic techniques are indispensable for determining the precise chemical structure of compounds isolated from biotransformation experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural determination of organic molecules. nih.gov For mechanistic studies of this compound metabolism, ¹H NMR and ¹³C NMR are crucial. ¹H NMR provides information about the number and environment of hydrogen atoms in the molecule. docbrown.info The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals allow for the precise assignment of protons. libretexts.orglibretexts.org

For this compound, one would expect to see distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the hydroxymethyl group, and the phenolic hydroxyl proton. libretexts.orgquora.com Changes in these signals in a metabolite can indicate where a biotransformation, such as oxidation or conjugation, has occurred. Advanced 2D NMR techniques, like COSY and HMBC, can reveal correlations between protons and carbons, providing definitive evidence for the complete structure of an intermediate. researchgate.net This level of detail is essential for elucidating complex reaction mechanisms. ed.ac.uk

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | 4.0 - 8.0 | Broad Singlet |

| Aromatic C-H | 6.5 - 7.5 | Singlet/Doublet |

| Hydroxymethyl -CH₂- | ~4.5 | Singlet |

| Methyl -CH₃ | ~2.3 | Singlet |

| Note: Actual shifts can vary based on solvent and concentration. libretexts.orgopenstax.orglibretexts.org |

Application of Other Spectroscopic Techniques (e.g., UV-Vis, FTIR)

Other spectroscopic techniques provide complementary information. Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting the presence of phenolic compounds due to the characteristic absorbance of the aromatic ring system. honeymanlaboratories.comrockymountainlabs.com While not highly specific, a shift in the wavelength of maximum absorbance (λmax) between the parent compound and a metabolite can suggest structural changes to the chromophore. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.orgorgchemboulder.com For this compound, the FTIR spectrum would show a broad O-H stretching band for the phenolic hydroxyl group (around 3300 cm⁻¹), C-O stretching bands (around 1200-1000 cm⁻¹), and bands characteristic of the aromatic ring. docbrown.infobibliotekanauki.pl The appearance or disappearance of specific bands, such as a carbonyl (C=O) stretch, can confirm metabolic reactions like the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid. bibliotekanauki.pl

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch (Phenol, Alcohol) | 3500 - 3200 | Broad band due to hydrogen bonding. orgchemboulder.com |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium intensity. orgchemboulder.com |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Sharp, medium intensity. bibliotekanauki.pl |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to strong intensity bands. docbrown.info |

| C-O Stretch (Phenol, Alcohol) | 1260 - 1000 | Strong intensity bands. libretexts.org |

Advanced Hyphenated Analytical Approaches in Biotransformation Research

The complexity of biotransformation samples necessitates the use of advanced hyphenated techniques, which couple a separation method with one or more spectroscopic detectors for comprehensive analysis. nih.govnih.gov The combination of LC with DAD and MS/MS (LC-DAD-MS/MS) is a powerful and widely used platform in metabolomics and biotransformation studies. uaic.roresearchgate.net

This approach provides retention time, UV-Vis spectrum, molecular weight, and structural fragmentation data from a single injection, maximizing the information obtained from a limited sample. nih.gov For even more challenging structural elucidations, techniques like LC-NMR have been developed. nih.gov Although technically demanding, LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, enabling the structural identification of metabolites without the need for laborious isolation. acs.org These multi-dimensional analytical strategies are essential for building a complete picture of the biotransformation pathways of compounds like this compound, from initial metabolite profiling to detailed mechanistic investigation. waters.com

Chemical Synthesis and Derivatization Strategies for Academic Research

Laboratory-Scale Synthesis Routes for 3-(Hydroxymethyl)-5-methylphenol

The predominant and most direct laboratory-scale synthesis of this compound involves the reduction of a more oxidized precursor, typically an ester or a carboxylic acid. A common and efficient starting material for this transformation is methyl 3-hydroxy-5-methylbenzoate.

The synthesis generally proceeds via the following two-step process:

Esterification of 3-hydroxy-5-methylbenzoic acid: The commercially available 3-hydroxy-5-methylbenzoic acid is first converted to its methyl ester. This is a standard esterification reaction, often carried out by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid.

Reduction of the methyl ester: The resulting methyl 3-hydroxy-5-methylbenzoate is then reduced to yield this compound. A selective reducing agent is required that will reduce the ester group to a primary alcohol without affecting the phenolic hydroxyl group or the aromatic ring. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol or ethanol (B145695) is a commonly employed reagent for this purpose due to its mild nature and selectivity for the ester function over the phenol (B47542).

An alternative starting material that can be used is 3,5-bis(hydroxymethyl)phenol, which can be selectively deoxygenated, although this is a less common approach. A scalable synthesis of 3,5-bis(hydroxymethyl)phenol has been reported, which involves the benzylation of the phenolic hydroxyl group of methyl 5-hydroxyisophthalate, followed by reduction with sodium borohydride and subsequent debenzylation. ijsdr.org

| Reactant/Starting Material | Reagents and Conditions | Product | Notes |

| 3-hydroxy-5-methylbenzoic acid | Methanol, H₂SO₄ (catalytic), Reflux | Methyl 3-hydroxy-5-methylbenzoate | Standard Fischer esterification. |

| Methyl 3-hydroxy-5-methylbenzoate | Sodium borohydride (NaBH₄), Methanol or Ethanol | This compound | A mild and selective reduction of the ester. |

| Methyl 5-hydroxyisophthalate | 1. Benzyl bromide, K₂CO₃; 2. NaBH₄; 3. H₂, Pd/C | 3,5-bis(hydroxymethyl)phenol | A multi-step scalable synthesis. ijsdr.org |

Rational Design and Synthesis of Analogues and Derivatives for Research Probes

The presence of two reactive functional groups, a phenolic hydroxyl and a primary alcohol (hydroxymethyl group), on the this compound scaffold makes it an attractive template for the rational design and synthesis of analogues and derivatives for use as research probes. These derivatives can be engineered to possess specific properties, such as fluorescence, or to act as building blocks for more complex molecular architectures.

The design of such probes often involves the selective modification of either the phenolic hydroxyl or the hydroxymethyl group. For instance, the phenolic hydroxyl group can be converted into an ether or an ester to attach a fluorescent reporter molecule or a linker for immobilization on a solid support. Similarly, the hydroxymethyl group can be oxidized to an aldehyde for subsequent reactions or converted to a leaving group for nucleophilic substitution.

A study on the synthesis of novel 3-hydroxy benzoic acid hybrid derivatives showcases a relevant derivatization strategy. In this work, 3-hydroxy methyl benzoate (B1203000) was coupled with various carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to form ester derivatives. youtube.com This approach could be adapted to this compound, where the phenolic hydroxyl group is first protected, followed by esterification of the hydroxymethyl group.

Furthermore, the synthesis of highly substituted phenols and benzenes with complete regiochemical control offers a broader perspective on creating diverse analogues. oregonstate.edu By employing advanced synthetic methodologies, a wide range of substituents can be introduced onto the aromatic ring, allowing for the fine-tuning of the electronic and steric properties of the resulting research probes. For example, the synthesis of functionalized naphtho[2,1-d]oxazoles demonstrates a strategy for creating complex heterocyclic structures that could be explored as fluorescent probes. acs.org

| Functional Group to be Modified | Type of Derivatization | Potential Application as a Research Probe |

| Phenolic Hydroxyl | Etherification (e.g., with a fluorescent tag) | Fluorescent probe for biological imaging. |

| Phenolic Hydroxyl | Esterification (e.g., with a biotinylated acid) | Affinity-based probe for protein pull-down assays. |

| Hydroxymethyl Group | Oxidation to an aldehyde | Reactive handle for bioconjugation or further synthetic elaboration. |

| Hydroxymethyl Group | Conversion to a tosylate or mesylate | Precursor for introducing other functional groups via nucleophilic substitution. |

| Aromatic Ring | Introduction of various substituents | Tuning of photophysical properties or biological activity. |

Catalytic Approaches for Selective Hydroxymethylation and Related Transformations

The direct and selective introduction of a hydroxymethyl group onto a phenolic ring is a desirable yet challenging transformation. Catalytic approaches for the hydroxymethylation of phenols, particularly with regiocontrol, are of significant interest in academic research. The reaction of a phenol with formaldehyde (B43269), known as hydroxymethylation, can be catalyzed by both acids and bases. However, controlling the selectivity between ortho and para substitution, as well as preventing further condensation reactions to form resins, is a major hurdle.

Research has shown that the use of certain catalysts can promote the selective ortho-hydroxymethylation of phenols. For instance, the reaction of phenol with formaldehyde in the presence of hydroxides of transition metals like copper, chromium, manganese, nickel, and cobalt at a controlled pH has been found to favor the formation of the ortho-hydroxymethylphenol. researchgate.net Boric acid has also been shown to exhibit a similar catalytic effect. researchgate.net The selectivity is often attributed to the formation of a chelate complex in the transition state involving the phenolic hydroxyl group and the catalyst.

More advanced catalytic systems, such as microporous titanoaluminophosphate molecular sieves (TiAPO-5), have been investigated for the ortho-selective hydroxymethylation of phenol. iitm.ac.in These solid acid catalysts can provide shape selectivity and a controlled environment for the reaction. The catalytic activity and selectivity of these systems are often dependent on the titanium content and the reaction pH.

An alternative to direct hydroxymethylation is a two-step process involving formylation followed by reduction. The ortho-formylation of phenols can be achieved using various reagents and catalysts, such as dichloromethyl methyl ether with titanium tetrachloride, or through directed ortho-lithiation followed by quenching with a formylating agent. nih.govuio.no The resulting hydroxybenzaldehyde can then be selectively reduced to the corresponding hydroxymethylphenol.

Recent advancements in catalysis have also explored the use of formaldehyde surrogates in asymmetric transfer hydroxymethylation reactions, which can offer better handling and controlled release of formaldehyde. acs.org While not yet specifically applied to 3-methylphenol, these catalytic strategies provide a framework for the development of selective and efficient methods for the synthesis of this compound and its analogues.

| Catalytic Approach | Catalyst/Reagents | Key Features and Challenges |

| Direct Hydroxymethylation | Transition metal hydroxides (Cu, Cr, Mn, Ni, Co), Boric acid | Promotes ortho-selectivity through chelation; requires careful pH control. researchgate.net |

| Direct Hydroxymethylation | Titanoaluminophosphate molecular sieves (TiAPO-5) | Heterogeneous catalyst offering shape selectivity; activity dependent on catalyst composition and pH. iitm.ac.in |

| Formylation followed by Reduction | Dichloromethyl methyl ether/TiCl₄ or ortho-lithiation/DMF | Provides access to hydroxymethylphenols via a two-step route; regioselectivity of formylation can be a challenge. nih.govuio.no |

| Asymmetric Transfer Hydroxymethylation | Organocatalysts with formaldehyde surrogates | Offers enantioselective synthesis and avoids direct handling of formaldehyde gas. acs.org |

Computational and Theoretical Studies of 3 Hydroxymethyl 5 Methylphenol

Molecular Modeling of Enzyme-Substrate Interactions in Metabolic Pathways

While specific molecular docking studies for 3-(hydroxymethyl)-5-methylphenol are not extensively documented, the metabolic pathway of its precursor, 3,5-xylenol, in Rhodococcus sp. CHJ602 offers a solid foundation for computational analysis. In this bacterium, 3,5-xylenol undergoes sequential methyl oxidation, with this compound being the initial product. nih.gov This crucial step is catalyzed by a hydroxylase enzyme.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to elucidate the interaction between the bacterial hydroxylase and its substrates, including 3,5-xylenol and the subsequent intermediate, this compound. These models can predict the binding affinity and orientation of the substrate within the enzyme's active site, providing a structural basis for the enzyme's specificity and catalytic mechanism. Although a specific docking study for this compound is not yet available, the known metabolic pathway provides the necessary components for such a computational investigation.

Table 1: Key Enzymes and Intermediates in the Initial Degradation of 3,5-Xylenol by Rhodococcus sp. CHJ602

| Intermediate Compound | Enzyme |

|---|---|

| 3,5-Xylenol | Methylhydroxylase |

| This compound | Aldehyde Dehydrogenase |

| 3-Hydroxy-5-methylbenzaldehyde | Benzaldehyde (B42025) Dehydrogenase |

| 3-Hydroxy-5-methylbenzoate | Benzoate (B1203000) Dioxygenase |

Data derived from the metabolic pathway identified in Rhodococcus sp. CHJ602. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

The precise mechanism of the enzymatic conversion of a methyl group to a hydroxymethyl group in aromatic compounds like 3,5-xylenol is a key area of investigation for quantum chemical calculations. While direct studies on this compound are limited, extensive theoretical research on the oxidation of toluene (B28343), a simpler methylarene, provides significant insights. nih.govpnas.orgnih.gov

Density Functional Theory (DFT) is a powerful tool to explore the reaction coordinates, transition states, and activation energies of such oxidation reactions. Studies on toluene oxidation have identified several possible mechanisms, including hydrogen abstraction followed by hydroxylation. nih.gov These computational approaches can determine the most energetically favorable pathway for the conversion of the methyl group. For instance, calculations can elucidate the role of the metallic cofactor in the hydroxylase active site in activating the C-H bond of the methyl group, a critical step in the oxidation process. rsc.orgnih.gov

Table 2: Key Findings from Theoretical Studies on Toluene Methyl Group Oxidation

| Computational Method | Key Finding | Reference |

|---|---|---|

| G4MP2//B3LYP/6-311++G(d,p) | Hydrogen abstraction from the methyl group by a hydroxyl radical is a spontaneous and facile process. | nih.gov |

| Quantum Chemical Calculations | Phenolic formation (cresol) can be a dominant pathway in atmospheric toluene oxidation. | pnas.org |

| DFT Calculations | η2-arene intermediates are key to the selective activation of benzylic C-H bonds over aromatic C-H bonds. | rsc.orgnih.gov |

These findings on toluene provide a theoretical framework for understanding the initial oxidation step in 3,5-xylenol degradation.

Bioinformatics and Comparative Genomics of Alkylphenol Degradation Clusters

Understanding the genetic basis of this compound metabolism relies on bioinformatics and comparative genomics. The genes responsible for the degradation of 3,5-xylenol in Rhodococcus sp. CHJ602 are organized in a gene cluster. nih.gov While the full genomic sequence and annotation of this specific cluster may not be publicly available, the principles of bioinformatics allow for its characterization and comparison with other known degradation pathways.

Databases such as the KEGG PATHWAY Database and the Biocatalysis/Biodegradation Database (BBD) are invaluable resources for identifying homologous gene clusters in other microorganisms. frontiersin.orggenome.jp For example, the gene cluster for phenol (B47542) and 3,4-dimethylphenol (B119073) degradation in Pseudomonas sp. CF600 has been well-characterized and provides a model for the organization and regulation of such pathways. nih.gov Comparative genomic analyses can reveal conserved motifs, gene order (synteny), and regulatory elements across different bacterial species that degrade alkylphenols. This comparative approach helps in identifying the specific genes encoding the methylhydroxylase and subsequent enzymes in the degradation pathway of this compound. nih.govnih.govnih.govplos.orggithub.com

Table 3: Relevant Bioinformatics Databases for Studying Alkylphenol Degradation

| Database | Type of Information | Relevance |

|---|---|---|

| KEGG PATHWAY Database | Metabolic pathways, gene functions, and genomic information. | Identification of homologous degradation pathways and enzymes. genome.jp |

| Biocatalysis/Biodegradation Database (BBD) | Information on microbial catabolic pathways for xenobiotic compounds. | Specific information on the degradation of phenols and related compounds. frontiersin.org |

| PATRIC | Comprehensive bacterial genomics data and analysis tools. | Facilitates comparative genomic analysis of bacterial strains. github.com |

Predictive Models for Biotransformation Rates and Pathways

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in estimating the biotransformation rates and potential degradation pathways of compounds like this compound. nih.gov These models correlate the structural or physicochemical properties of a chemical with its biological activity or degradation rate.

The development of a QSAR model for the biotransformation of this compound would involve several steps. First, a dataset of related phenolic compounds with known degradation rates would be compiled. nih.govimist.maresearchgate.net Next, a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that can predict the degradation rate based on these descriptors. imist.ma

Furthermore, pathway prediction systems like enviPath utilize a knowledge base of known biotransformation reactions to predict the likely degradation pathways for a given compound. envipath.org By inputting the structure of this compound, such a system could generate a predicted pathway, including subsequent metabolites, based on established transformation rules.

Table 4: Steps in Building a QSAR Model for Predicting Biotransformation of this compound

| Step | Description | Example Tools/Methods |

|---|---|---|

| 1. Data Collection | Gather experimental data on the biotransformation rates of a series of related phenolic compounds. | Literature search, public databases (e.g., ChEMBL). |

| 2. Molecular Descriptor Calculation | Compute a wide range of theoretical molecular descriptors for each compound. | DFT calculations, software like RDKit or PaDEL-Descriptor. |

| 3. Model Development | Use statistical methods to build a regression or classification model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest. |

Broader Academic Research Applications and Future Perspectives

Significance as a Model Compound in Aromatic Compound Metabolism Research

The metabolism of aromatic compounds is a cornerstone of biochemistry and environmental science, crucial for understanding how organisms process xenobiotics, pollutants, and natural molecules. 3-(Hydroxymethyl)-5-methylphenol and its structural relatives serve as important model compounds in this research area.

The breakdown of alkylphenols, such as cresols and xylenols, by microorganisms and in mammalian systems often proceeds via the oxidation of a methyl group to a hydroxymethyl group, which is a critical initial step. For instance, the metabolism of 3,5-dimethylphenol (B42653) (3,5-xylenol) in rabbits is known to yield 3,5-dimethylcatechol, a process that likely involves a hydroxymethyl intermediate. nih.gov Research on bacteria like Bacillus stearothermophilus has shown that cresols are hydroxylated to form methylcatechols, which are then processed through meta-cleavage pathways. asm.org

Studies on the biotransformation of p-cresol (B1678582) demonstrate that the initial oxidation of the methyl group leads to intermediates like p-hydroxybenzaldehyde and p-hydroxybenzoate before the molecule is fully mineralized. nih.gov This highlights the stepwise nature of aromatic metabolism, where the initial hydroxylation is a key committing step. This compound represents exactly such an intermediate. By studying its formation from precursors like 3,5-dimethylphenol and its subsequent conversion to other metabolites, researchers can elucidate the specific enzymes (e.g., monooxygenases), reaction kinetics, and regulatory mechanisms involved in the degradation of aromatic hydrocarbons. This knowledge is vital for applications in bioremediation and for understanding the metabolic fate of phenolic pollutants and drugs in the body.

Table 1: Examples of Metabolic Transformations of Related Phenolic Compounds

| Precursor Compound | Organism/System | Key Transformation | Metabolite(s) | Research Significance |

| p-Cresol | Nitrifying Consortium | Oxidation of methyl group | p-Hydroxybenzaldehyde, p-Hydroxybenzoate | Elucidates mineralization pathway of a common pollutant. nih.gov |

| m-Cresol, p-Cresol | Brevibacterium fuscum | Aromatic hydroxylation | 4-Methylcatechol | Shows microbial strategy for degrading cresols. asm.org |

| o-Cresol | Pseudomonas aeruginosa | Aromatic hydroxylation | 3-Methylcatechol | Demonstrates enzymatic conversion to a catechol intermediate. asm.org |

| 3,5-Dimethylphenol | Rabbit | Aromatic hydroxylation | 3,5-Dimethylcatechol | Provides insight into in-vivo metabolism of xylenols. nih.gov |

| p-Cresol | Mouse Models | Biotransformation interplay | p-Cresol glucuronide/sulfate | Serves as a model for interactions between gut microbial metabolites and xenobiotic metabolism. nih.gov |

Exploration within the Context of Flavonoids and Polyphenols for Research Applications

Flavonoids and polyphenols are a diverse group of plant secondary metabolites renowned for their antioxidant properties and potential health benefits. nih.govnih.gov While this compound is not a flavonoid itself, its phenolic structure makes it a relevant model for studying the fundamental chemistry of polyphenols.

An important area of research is the synthesis of polymers from phenolic precursors. Nature creates complex polyphenolic structures like lignin (B12514952) through the enzymatic polymerization of simple phenolic monomers. nih.gov Academic research mimics this process to create novel materials. For example, enzymes like soybean peroxidase can catalyze the oxidative polymerization of simple phenols, such as p-cresol, in the presence of hydrogen peroxide. nih.gov This reaction generates phenoxy radicals that couple to form larger oligomeric and polymeric chains.

This compound can serve as a valuable monomer in such research. Its functional groups—the phenolic hydroxyl, the benzylic hydroxyl, and the methyl group—offer multiple potential sites for reaction, allowing for the synthesis of polyphenols with varied structures and properties. By studying the enzymatic polymerization of this and other simple phenols, scientists can gain insight into:

The mechanisms of radical coupling reactions.

The influence of monomer structure on the final polymer's molecular weight and branching.

The properties of the resulting polyphenolic materials, which could have applications as antioxidants, coatings, or adhesives.

This research connects the chemistry of a simple synthetic phenol (B47542) to the broader, biologically significant world of natural polyphenols and the development of bio-inspired polymers.

Relevance in Academic Research on Active Pharmaceutical Ingredient (API) Intermediates and Impurities

In pharmaceutical sciences, the synthesis of APIs is a meticulous process where the identity and control of all intermediates and potential impurities are paramount. Simple phenolic structures are common building blocks for complex drug molecules. The closely related compound 3,5-dimethylphenol is used as a starting reagent in the total synthesis of potent molecules like Landomycin A, an antitumor antibiotic. chemicalbook.comsigmaaldrich.com

Given this context, this compound holds relevance in several ways:

As a Synthetic Intermediate: The hydroxymethyl group is a key functional handle in organic synthesis. Research into novel anticancer agents has involved the synthesis of complex molecules containing hydroxymethyl- and methyl-substituted heterocyclic cores. nih.gov In such syntheses, a molecule like this compound could be a valuable intermediate, either used directly or formed in situ during the elaboration of a more complex scaffold.

As a Potential Impurity: When a related compound like 3,5-dimethylphenol is used as a starting material in a multi-step API synthesis, there is a potential for side reactions, particularly oxidation. The formation of this compound as an impurity could occur during the synthesis or upon degradation of the final product. Pharmaceutical research involves the dedicated synthesis of such potential impurities to develop analytical methods for their detection and to assess their potential toxicological impact, ensuring the safety and purity of the final API.

The study of such compounds is therefore critical for developing robust and well-controlled manufacturing processes for pharmaceuticals.

Emerging Research Directions in Sustainable Chemical Synthesis and Biocatalysis

The push towards "green chemistry" has spurred significant research into sustainable methods for chemical synthesis, with biocatalysis emerging as a powerful tool. nih.gov Biocatalysis uses enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. The synthesis of this compound from 3,5-dimethylphenol via selective oxidation of a methyl group is an ideal target for biocatalytic approaches.

Emerging research in this area focuses on several key enzyme classes and strategies:

Monooxygenases: Enzymes like cytochrome P450 monooxygenases are nature's experts at selective C-H hydroxylation. Research has demonstrated their ability to perform benzylic hydroxylation on substituted aromatic rings, such as the conversion of 3-methylanisole (B1663972) to 3-methoxybenzyl alcohol as part of an enzymatic cascade. researchgate.net A similar enzymatic system could be engineered to convert 3,5-dimethylphenol to this compound with high precision.

Peroxidases: Peroxidases are used in a variety of oxidative transformations. While often used for polymerization, their fundamental reactivity can be harnessed for other oxidations. nih.gov Advanced systems are being developed that couple peroxidases with other enzymes that generate the required hydrogen peroxide oxidant in situ from benign substrates like formic acid and oxygen, thus avoiding the handling of high concentrations of H₂O₂ and preventing enzyme inactivation. rsc.org

Chemoenzymatic Synthesis: Modern synthetic strategies increasingly combine the best of traditional chemistry and biocatalysis. A biocatalytic C-H oxidation step can be integrated into a larger synthetic route to install a hydroxyl group with exquisite control, simplifying the synthesis and avoiding the use of harsh reagents and protecting groups. nih.gov

The application of these biocatalytic and chemoenzymatic methods to produce specialty chemicals like this compound represents a significant future direction, promising more sustainable and efficient manufacturing processes.

Table 2: Biocatalytic Approaches Relevant to Phenol Modification

| Enzyme Class | Example Application / Substrate | Transformation Achieved | Relevance to Sustainable Synthesis |

| Peroxidase | p-Cresol | Oxidative polymerization | Use of enzymes to create polyphenolic materials under mild conditions. nih.gov |

| Monooxygenase (CYP102A1) | 3-Methylanisole | Benzylic and aromatic hydroxylation | Demonstrates enzymatic potential for selective C-H oxidation on substituted aromatics. researchgate.net |

| Multi-enzyme Cascade (Formate Dehydrogenase, NADH-oxidase, Peroxidase) | Phenol, 4-aminophenol | Oxidation of phenols | In-situ generation of H₂O₂ for safer and more efficient peroxidase-mediated reactions. rsc.org |

| C-H Oxidase | L-isoleucine derivative | Stereoselective C-H hydroxylation | Streamlines synthesis of complex molecules using environmentally benign biocatalysts. nih.gov |

Q & A

Q. What are the established synthetic routes for 3-(Hydroxymethyl)-5-methylphenol, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves regioselective hydroxymethylation of 5-methylphenol derivatives. A common approach includes Friedel-Crafts alkylation or catalytic hydroxylation under controlled conditions. To optimize purity (>95%), post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Analytical validation using HPLC (C18 column, UV detection at 254 nm) ensures purity, as noted in high-quality research batches .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the hydroxymethyl (-CH₂OH, δ ~4.5 ppm) and aromatic proton signals (δ ~6.5–7.0 ppm). DEPT-135 confirms carbon hybridization.

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 154.1 [M+H]⁺, with fragmentation patterns confirming the hydroxymethyl and methyl substituents.

- FTIR : Strong O-H stretch (~3200–3400 cm⁻¹) and aromatic C=C stretches (~1500–1600 cm⁻¹) are diagnostic.

- HPLC : Retention time comparison against certified reference materials ensures identity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the genotoxic and skin-sensitizing potential of this compound?

- Methodological Answer :

- Genotoxicity : Conduct the Ames test (OECD 471) using Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction). Include positive controls (e.g., 2-nitrofluorene) and quantify revertant colonies. Follow with micronucleus assays in mammalian cell lines (e.g., CHO-K1) to assess chromosomal damage .

- Skin Sensitization : Use the Local Lymph Node Assay (LLNA; OECD 429) in mice, measuring lymphocyte proliferation after topical application. Alternatively, employ in vitro assays like the KeratinoSens™ test, which evaluates Nrf2-dependent gene activation in human keratinocytes .

Q. What challenges arise in elucidating the metabolic pathways of this compound, and how can they be addressed experimentally?

- Methodological Answer :

- Challenge : The compound’s hydroxymethyl group may undergo rapid phase II conjugation (glucuronidation/sulfation), complicating metabolite detection.

- Experimental Design :

In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and S9 fractions. Use UPLC-QTOF-MS to identify phase I (oxidation) and phase II metabolites.

Isotope Labeling : Synthesize a deuterated analog (e.g., D₂ at the hydroxymethyl group) to track metabolic transformations.

Enzyme Inhibition : Co-administer inhibitors (e.g., 1-aminobenzotriazole for CYP450) to identify key metabolic enzymes .

Q. How can computational modeling predict the environmental persistence and bioaccumulation of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite™ to estimate log Kow (octanol-water partition coefficient) and biodegradability. A predicted log Kow <3 suggests low bioaccumulation potential.

- Molecular Dynamics Simulations : Model interactions with aquatic organic matter (e.g., humic acids) to assess adsorption behavior. Validate with experimental soil sorption coefficients (Koc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.